![molecular formula C17H15N3O4 B5152048 2-(2-methoxyethyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide](/img/structure/B5152048.png)
2-(2-methoxyethyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide
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Overview
Description
2-(2-methoxyethyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
CPI-613 inhibits mitochondrial enzymes that are crucial for the survival of cancer cells. Specifically, it inhibits the enzymes pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), which are involved in the conversion of glucose to ATP. By inhibiting these enzymes, CPI-613 disrupts the energy production of cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPI-613 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, CPI-613 has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of CPI-613 is its potential use in combination with other cancer drugs to enhance their efficacy. Additionally, CPI-613 has been shown to have low toxicity in normal cells, making it a potentially safe treatment option. However, one limitation of CPI-613 is its limited solubility in water, which may make it difficult to administer in certain lab experiments.
Future Directions
There are several future directions for research on CPI-613. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPI-613 and its potential applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of CPI-613 in humans.
Synthesis Methods
The synthesis of CPI-613 involves the reaction of 2-(2-methoxyethyl) malonic acid diethyl ester with 3-pyridinecarboxaldehyde in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form the final compound, 2-(2-methoxyethyl)-1,3-dioxo-N-3-pyridinyl-5-isoindolinecarboxamide.
Scientific Research Applications
CPI-613 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit mitochondrial enzymes that are crucial for cancer cell survival. CPI-613 has also been studied for its potential use in combination with other cancer drugs to enhance their efficacy. Additionally, CPI-613 has been studied for its potential applications in metabolic disorders and neurodegenerative diseases.
properties
IUPAC Name |
2-(2-methoxyethyl)-1,3-dioxo-N-pyridin-3-ylisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-24-8-7-20-16(22)13-5-4-11(9-14(13)17(20)23)15(21)19-12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNJSWCDZREVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-1,3-dioxo-N-(pyridin-3-yl)-2,3-dihydro-1H-isoindole-5-carboxamide |
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